molecular formula C9H15NO B13683996 3,5,5-Trimethyl-2-cyclohexenone Oxime

3,5,5-Trimethyl-2-cyclohexenone Oxime

Cat. No.: B13683996
M. Wt: 153.22 g/mol
InChI Key: ZJOPWRYFFJYLHJ-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-2-cyclohexenone Oxime is an organic compound with the molecular formula C₉H₁₅NO. It is derived from 3,5,5-Trimethyl-2-cyclohexenone, also known as Isophorone. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,5-Trimethyl-2-cyclohexenone Oxime can be synthesized through the reaction of 3,5,5-Trimethyl-2-cyclohexenone with hydroxylamine. The reaction typically occurs under mild acidic or basic conditions, facilitating the formation of the oxime group.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. Common catalysts include palladium or platinum, which help in achieving higher yields and selectivity under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-2-cyclohexenone Oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carbonyl compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

3,5,5-Trimethyl-2-cyclohexenone Oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-2-cyclohexenone Oxime involves its interaction with molecular targets through the oxime group. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and exerting its effects. The compound’s ability to form hydrogen bonds and participate in nucleophilic addition reactions plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,5-Trimethyl-2-cyclohexenone Oxime is unique due to its specific structural features, including the presence of three methyl groups and the oxime functionality

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydroxylamine

InChI

InChI=1S/C9H15NO/c1-7-4-8(10-11)6-9(2,3)5-7/h4,11H,5-6H2,1-3H3

InChI Key

ZJOPWRYFFJYLHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO)CC(C1)(C)C

Origin of Product

United States

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